Cas no 1895506-59-8 (1-(2,6-difluoro-3-methylphenyl)propan-2-ol)

1-(2,6-Difluoro-3-methylphenyl)propan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring difluoro and methyl substituents on the phenyl ring, enhances steric and electronic properties, making it a versatile intermediate for fine chemical transformations. The propan-2-ol moiety provides a reactive site for further derivatization, such as oxidation or substitution, while the fluorine atoms contribute to metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules requiring tailored aromatic frameworks. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
1-(2,6-difluoro-3-methylphenyl)propan-2-ol structure
1895506-59-8 structure
商品名:1-(2,6-difluoro-3-methylphenyl)propan-2-ol
CAS番号:1895506-59-8
MF:C10H12F2O
メガワット:186.198490142822
CID:6570151
PubChem ID:117280463

1-(2,6-difluoro-3-methylphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(2,6-difluoro-3-methylphenyl)propan-2-ol
    • EN300-1785997
    • 1895506-59-8
    • インチ: 1S/C10H12F2O/c1-6-3-4-9(11)8(10(6)12)5-7(2)13/h3-4,7,13H,5H2,1-2H3
    • InChIKey: WVPMKPHXHVHMIJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C)=CC=C(C=1CC(C)O)F

計算された属性

  • せいみつぶんしりょう: 186.08562133g/mol
  • どういたいしつりょう: 186.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-(2,6-difluoro-3-methylphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1785997-5.0g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
5g
$3065.0 2023-06-02
Enamine
EN300-1785997-0.1g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
0.1g
$930.0 2023-09-19
Enamine
EN300-1785997-1g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
1g
$1057.0 2023-09-19
Enamine
EN300-1785997-5g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
5g
$3065.0 2023-09-19
Enamine
EN300-1785997-1.0g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
1g
$1057.0 2023-06-02
Enamine
EN300-1785997-0.25g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
0.25g
$972.0 2023-09-19
Enamine
EN300-1785997-10.0g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
10g
$4545.0 2023-06-02
Enamine
EN300-1785997-10g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
10g
$4545.0 2023-09-19
Enamine
EN300-1785997-0.05g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
0.05g
$888.0 2023-09-19
Enamine
EN300-1785997-0.5g
1-(2,6-difluoro-3-methylphenyl)propan-2-ol
1895506-59-8
0.5g
$1014.0 2023-09-19

1-(2,6-difluoro-3-methylphenyl)propan-2-ol 関連文献

1-(2,6-difluoro-3-methylphenyl)propan-2-olに関する追加情報

Introduction to 1-(2,6-difluoro-3-methylphenyl)propan-2-ol (CAS No. 1895506-59-8)

1-(2,6-difluoro-3-methylphenyl)propan-2-ol, identified by its CAS number 1895506-59-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of fluorinated aromatic alcohols, a category known for its diverse applications in medicinal chemistry and material science. The presence of both fluorine and methyl substituents on the aromatic ring imparts unique electronic and steric properties, making this molecule a promising candidate for various biochemical interactions.

The structural features of 1-(2,6-difluoro-3-methylphenyl)propan-2-ol make it an intriguing subject for further investigation. The difluoro substitution at the 2 and 6 positions of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the methyl group at the 3 position introduces steric hindrance, potentially influencing binding affinity and selectivity in biological targets. These structural attributes have positioned this compound as a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, leading to increased binding affinity and resistance to metabolic degradation. The incorporation of fluorine into pharmaceuticals has been associated with improved efficacy and reduced side effects, making fluorinated alcohols like 1-(2,6-difluoro-3-methylphenyl)propan-2-ol particularly attractive for drug development.

One of the most compelling aspects of 1-(2,6-difluoro-3-methylphenyl)propan-2-ol is its potential application in the synthesis of bioactive molecules. Researchers have explored its utility as a precursor in the development of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The unique combination of substituents on the aromatic ring allows for fine-tuning of physicochemical properties, enabling the design of highly specific inhibitors with minimal off-target effects.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies have shown that the presence of both difluoro and methyl groups can optimize binding interactions with protein targets. These insights have guided the rational design of derivatives with improved potency and selectivity. For instance, modifications at the alcohol moiety have been explored to enhance solubility and bioavailability, addressing key challenges in drug formulation.

The pharmaceutical industry has also recognized the potential of fluorinated compounds in addressing unmet medical needs. 1-(2,6-difluoro-3-methylphenyl)propan-2-ol has been investigated as a building block for novel antibiotics and antiviral agents. The ability to introduce fluorine atoms into molecular structures has led to compounds with enhanced antibacterial properties, offering a promising solution to rising antibiotic resistance issues. Additionally, its role in antiviral drug development has been explored, particularly in targeting RNA viruses where fluorine substitution can improve viral inhibition.

In conclusion, 1-(2,6-difluoro-3-methylphenyl)propan-2-ol represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. The combination of difluoro and methyl substituents provides a rich framework for designing molecules with tailored biological activities. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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